molecular formula C9H11NO4 B2539037 2-(4-Nitrophenyl)propane-1,3-diol CAS No. 91748-03-7

2-(4-Nitrophenyl)propane-1,3-diol

Cat. No. B2539037
CAS RN: 91748-03-7
M. Wt: 197.19
InChI Key: LWDKPEXFAQGVTE-UHFFFAOYSA-N
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Description

“2-(4-Nitrophenyl)propane-1,3-diol” is also known as D- (-)-THREO-2-AMINO-1- (4-NITROPHENYL)-1,3-PROPANEDIOL . It has a molecular formula of C9H12N2O4 and a molecular weight of 212.2 .


Synthesis Analysis

This compound can be synthesized from various methods. For instance, it can be used in the preparation of (1R,2R)- (-)-2-dimethylamino-1- (4-nitrophenyl)-1,3-propanediol via N, N -dimethylation . It can also be used as a starting material to synthesize (1R,2R)-1,3-diacetoxy-1- (4-nitrophenyl)-2-propylisothioeyanate . A series of new urea derivatives were synthesized from (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol .


Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenyl)propane-1,3-diol” is represented by the formula: O2NC6H4CH (OH)CH (NH2)CH2OH . The IUPAC Standard InChIKey is OCYJXSUPZMNXEN-UHFFFAOYSA-N .


Chemical Reactions Analysis

Nitroso compounds were electrogenerated from (1S, 2S)-2-amino-1- (4-nitrophenyl)-propane-1,3-diol derivatives . Hydroxylamines electrogenerated from (1S,2S)-2-amino-1- (4-nitrophenyl)-propane-1,3-diol derivatives are unstable .


Physical And Chemical Properties Analysis

“2-(4-Nitrophenyl)propane-1,3-diol” is a yellow to beige crystalline powder . It has a melting point of 163-166 °C (lit.) . Its density is 1.3136 (rough estimate), and its boiling point is 352.03°C (rough estimate) .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Reaction with Nitric Acid : 2-(4-Nitrophenyl)propane-1,3-diol is involved in reactions with nitric acid, leading to quantitative conversion to 2-substituted propane-1,3-diol dinitrates. These reactions display specific order in nitric acid and exhibit significant aromatic nitration (Hylands & Moodie, 1997).

  • Use in Synthesis of Tryptophan Precursor : This compound has been used in the selective conversion process leading to the synthesis of tryptophan precursors and various indole derivatives, showcasing its potential in organic synthesis (Tanaka, Yasuo, & Torii, 1989).

Analytical Chemistry

  • HPLC Analysis : It is used in the development of liquid chromatographic methods for analyzing chloramphenicol and its related compounds. This application emphasizes its relevance in the field of analytical chemistry, particularly in pharmaceutical analysis (Al-Rimawi & Kharoaf, 2011).

Reaction with Tetrahydroxyborate Ion

  • Polarimetric Studies : The compound's interaction with the tetrahydroxyborate ion has been studied using polarimetry, circular dichroism, and nuclear magnetic resonance, indicating its potential in complex chemical interactions and analysis (Dawber, 1987).

Electrosynthesis

  • Electrosynthesis of Nitroso Compounds : The compound is used in the electrosynthesis of nitroso compounds, highlighting its role in electrochemical processes and the synthesis of specialized organic compounds (Cristea, Moinet, Jitaru, & Popescu, 2005).

Molecular and Structural Studies

  • Structural Characterization : Investigations using infrared, Raman, and density functional characterization provide insights into its molecular structure, important for understanding its chemical properties and potential applications (Kaya, Bağlayan, Kaya, & Alver, 2017).

Optical Storage Applications

  • Azo Polymers for Optical Storage : This compound is part of research into the development of azo polymers for reversible optical storage, which is significant for advanced material science and data storage technology (Meng, Natansohn, Barrett, & Rochon, 1996).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, it is advised to wash immediately with plenty of water .

Relevant Papers Several papers have been published on “2-(4-Nitrophenyl)propane-1,3-diol”. For instance, one paper discusses the electrosynthesis of nitroso compounds from (1S, 2S)-2-amino-1- (4-nitrophenyl)-propane-1,3-diol derivatives . Another paper presents the synthesis and antimicrobial activity of new ureas from (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol .

properties

IUPAC Name

2-(4-nitrophenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-4,8,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDKPEXFAQGVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)propane-1,3-diol

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